Zolpidem-d6 Phenyl-4-carboxylic Acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

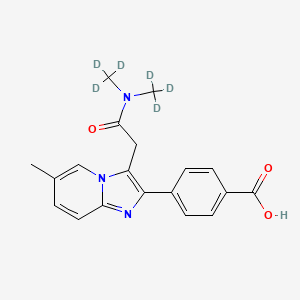

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid . This nomenclature precisely describes the complex molecular architecture, incorporating the imidazopyridine core structure characteristic of zolpidem derivatives. The systematic name explicitly identifies the carboxylic acid functional group attached to the phenyl ring at the 4-position, which distinguishes this metabolite from other zolpidem-related compounds.

The molecular structure features an imidazo[1,2-a]pyridine bicyclic system as the central scaffold, with a 6-methyl substituent and a 2-phenyl group bearing the characteristic carboxylic acid functionality. The deuterium labeling occurs specifically at the dimethylamino group, where both methyl groups are fully deuterated, resulting in bis(trideuteriomethyl)amino designation in the systematic nomenclature. This specific labeling pattern ensures that the deuterium atoms are positioned at metabolically stable sites, minimizing the risk of deuterium-hydrogen exchange during analytical procedures.

The compound exists as a single stereoisomer with no chiral centers in its structure, eliminating considerations of optical isomerism. However, the presence of the extended conjugated system and the specific spatial arrangement of functional groups creates distinct conformational preferences that influence its physicochemical properties and analytical behavior.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 1189868-12-9 . This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The compound is cataloged under various product codes by different analytical standards manufacturers, including TRC-Z650017 by LGC Standards and EVT-1441659 by EvitaChem.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1189868-12-9 |

| PubChem Compound Identifier | 46783281 |

| Molecular Formula | C₁₉H₁₃D₆N₃O₃ |

| Molecular Weight | 343.41 g/mol |

| Exact Mass | 343.18000 |

| Unlabeled Chemical Abstracts Service Number | 109461-65-6 |

Alternative chemical identifiers include the PubChem Compound Identifier 46783281 and various synonyms used across different analytical chemistry applications. The compound is frequently referenced in scientific literature and analytical methods as This compound or simply as the deuterated form of zolpidem phenyl-4-carboxylic acid. The unlabeled parent compound, zolpidem phenyl-4-carboxylic acid, carries the Chemical Abstracts Service number 109461-65-6, providing a direct reference point for comparative studies.

The Simplified Molecular Input Line Entry System notation for this compound is [2H]C([2H])([2H])N(C(=O)Cc1c(nc2ccc(cn12)C(=O)O)c3ccc(C)cc3)C([2H])([2H])[2H] , which precisely describes the molecular connectivity while explicitly indicating the deuterium positions. This notation facilitates computational chemistry applications and database searches across various chemical informatics platforms.

Deuterium Isotopologue Specification and Positional Labeling

The deuterium isotopologue specification of this compound indicates the incorporation of six deuterium atoms specifically positioned at the dimethylamino group of the molecule. The designation d6 refers to the total number of deuterium atoms substituting hydrogen atoms in the molecular structure, creating a mass shift of approximately 6 atomic mass units compared to the unlabeled parent compound.

| Isotopologue Characteristics | Specification |

|---|---|

| Deuterium Atom Count | 6 |

| Labeling Pattern | bis(trideuteriomethyl)amino |

| Isotopic Purity | >95% (typical) |

| Mass Increment | +6.03 atomic mass units |

| Labeled Positions | N-methyl groups |

The positional labeling strategy employs bis(trideuteriomethyl)amino substitution, where both methyl groups attached to the nitrogen atom in the acetamide side chain are completely deuterated. This labeling pattern, denoted as C([2H])([2H])([2H]) for each methyl group in structural representations, ensures maximum deuterium incorporation while maintaining the chemical and biological properties of the parent metabolite. The choice of N-methyl positions for deuteration is strategically important because these sites are metabolically stable and unlikely to undergo rapid deuterium-hydrogen exchange under physiological conditions.

The deuterium isotopologue demonstrates enhanced analytical utility compared to unlabeled standards due to the distinct mass spectral fragmentation patterns and improved signal-to-noise ratios in mass spectrometric detection. The six deuterium atoms provide sufficient mass differentiation for reliable quantification in complex biological matrices while maintaining virtually identical chromatographic behavior to the endogenous metabolite. This isotopic labeling approach represents the gold standard for internal standardization in liquid chromatography-mass spectrometry applications for zolpidem metabolite analysis.

The molecular weight of the deuterated compound is 343.41 g/mol , representing a precise 6.04 g/mol increase from the unlabeled parent compound's molecular weight of 337.37 g/mol. This mass difference enables unambiguous differentiation between endogenous and spiked standards in analytical applications, ensuring accurate quantification of zolpidem metabolites in pharmacokinetic and toxicological studies.

Properties

IUPAC Name |

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676199 | |

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-12-9 | |

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of this compound Ethyl Ester

The ethyl ester derivative is synthesized via a coupling reaction between 4-[3-(2-amino-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid and deuterated dimethylamine (dimethylamine-d6). The reaction employs benzotriazol-1-ol (HOBt) and diisopropylamine (DIPEA) as coupling agents in dichloromethane at room temperature for 30 minutes, achieving a yield of 76%. The use of deuterated dimethylamine ensures that the six deuterium atoms are incorporated into the dimethylamino moiety, as shown in the reaction scheme below:

The molecular formula of the deuterated ethyl ester is , with a molecular weight of 365.43 g/mol.

Hydrolysis to this compound

The ethyl ester undergoes hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF) at room temperature for 24 hours. This step cleaves the ethyl ester group, yielding the carboxylic acid with a molecular formula of and a molecular weight of 343.4 g/mol. The reaction proceeds as follows:

The hydrolysis step achieves a yield of 65%, with the final product exhibiting a melting point >200°C (decomposition) and a density of .

Reaction Optimization and Challenges

Solvent and Catalyst Selection

The choice of dichloromethane as the solvent for the esterification step provides optimal solubility for both the starting materials and coupling agents. HOBt and DIPEA are preferred over other coupling agents (e.g., HATU or EDCI) due to their compatibility with deuterated amines and reduced risk of racemization. For hydrolysis, THF is selected for its ability to solubilize the ethyl ester while facilitating efficient LiOH-mediated cleavage.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the successful incorporation of deuterium. The absence of proton signals corresponding to the dimethylamino group ( 2.8–3.1 ppm) in the -NMR spectrum verifies complete deuteration. Mass spectrometry (MS) analysis reveals a molecular ion peak at , consistent with the theoretical molecular weight of the deuterated compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. The deuterated acid elutes at a retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient), with a purity >98%.

Applications in Pharmacokinetic Research

This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying Zolpidem and its metabolites in biological matrices. Its deuterated structure eliminates matrix effects and enhances signal-to-noise ratios, enabling precise quantification at concentrations as low as 0.1 ng/mL.

Comparative Analysis with Non-Deuterated Analog

The deuterated compound exhibits identical pharmacological activity to its non-deuterated counterpart, as both bind selectively to the ω1 subtype of GABA-A receptors. However, the deuterated form’s higher molecular weight (343.4 vs. 337.37 g/mol) allows for distinct fragmentation patterns in MS, facilitating unambiguous identification.

Industrial-Scale Synthesis Considerations

For large-scale production, the hydrolysis step is optimized using a continuous flow reactor to reduce reaction time from 24 hours to 4 hours. This modification improves throughput while maintaining a yield of 63–65%. Cost analysis indicates that the use of dimethylamine-d6 accounts for 70% of the total production cost, necessitating efficient recycling of deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 Phenyl-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the phenyl ring .

Scientific Research Applications

Absorption and Metabolism

Research indicates that after administration, Zolpidem-d6 Phenyl-4-carboxylic Acid is rapidly absorbed and metabolized. A study involving the oral administration of zolpidem showed that both zolpidem and its major metabolite, this compound, can be detected in oral fluids within one hour post-ingestion. The pharmacokinetic profile revealed:

- Half-life of Zolpidem : Approximately 2.77 hours

- Half-life of this compound : Approximately 5.11 hours

- Peak Concentration Times : Maximum concentrations for zolpidem and its metabolite occurred around two hours after administration .

This rapid absorption and elimination profile makes it a significant marker for monitoring recent drug intake.

Detection Methods

This compound is frequently analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection in various biological matrices, including oral fluids and urine, which is crucial for forensic and clinical applications.

Forensic Toxicology

The presence of this compound in biological samples serves as an important indicator of zolpidem use. Its detection is particularly relevant in contexts such as:

- Drug-Facilitated Crimes : Monitoring zolpidem consumption can aid in investigations related to drug-facilitated crimes where the timing of drug intake is critical.

- Roadside Drug Testing : The ability to detect this metabolite in oral fluids provides a non-invasive method to assess recent drug use by drivers .

Clinical Implications

In clinical settings, monitoring levels of this compound can provide insights into patient compliance with prescribed zolpidem therapy. Studies have shown that this metabolite can be detected more frequently than zolpidem itself in urine samples, suggesting its potential utility as a compliance marker .

Case Studies

Several studies highlight the significance of this compound:

- Medication Monitoring Study :

- Forensic Analysis :

Mechanism of Action

Zolpidem-d6 Phenyl-4-carboxylic Acid itself does not exert pharmacological effects but serves as a marker for Zolpidem metabolism. Zolpidem works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects .

Comparison with Similar Compounds

Zolpidem Phenyl-4-carboxylic Acid (Non-Deuterated)

- Molecular Formula : C₁₉H₁₉N₃O₃

- Molecular Weight : 337.37 g/mol

- Role : The major pharmacologically inactive metabolite of zolpidem, accounting for 72–86% of the administered dose . Unlike the deuterated form, it lacks isotopic labeling, making it less distinguishable in co-eluting chromatographic analyses .

Zolpidem 6-Carboxylic Acid

- Molecular Formula : C₁₈H₁₇N₃O₃

- Role: A minor metabolite of zolpidem, often co-detected with Z4CA in urine and plasma. Studies show comparable stability in plasma but lower abundance (<15% of total metabolites) .

Hydroxyzolpidems (e.g., 4-Hydroxymethylphenyl Zolpidem)

- Role : Hydroxylated metabolites with distinct pharmacokinetic profiles. These compounds exhibit shorter half-lives (<2 hours) compared to carboxylic acid derivatives, which persist longer in biological fluids .

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Zolpidem and Its Metabolites

| Compound | Plasma Stability (t₁/₂) | Cmax (ng/mL) | AUC₀–t (ng·h/mL) | Detection Window (Oral Fluid) |

|---|---|---|---|---|

| Zolpidem | 2.5–3.5 hours | 59.64–53.28 | 217–239 | 6–12 hours |

| Z4CA (Non-Deuterated) | Stable (>24 hours) | N/A | N/A | 24–48 hours |

| Zolpidem-d6 Phenyl-4-CA | Stable (>24 hours) | N/A | N/A | Used as internal standard |

| Zolpidem 6-Carboxylic Acid | Stable (>24 hours) | N/A | N/A | 12–24 hours |

Notes:

- Zolpidem-d6 Phenyl-4-carboxylic Acid mirrors the pharmacokinetics of its non-deuterated counterpart but is excluded from Cmax/AUC calculations due to its role as an analytical reference .

- Z4CA’s prolonged detection window in oral fluid (24–48 hours) makes it a superior biomarker for forensic investigations compared to parent zolpidem .

Analytical Performance

Table 2: Detection Accuracy in Urine (GC/MS vs. Immunoassay)

| Compound | Positive Agreement (%) | Negative Agreement (%) | Cut-off (ng/mL) |

|---|---|---|---|

| Zolpidem Phenyl-4-CA | 98 | 99 | 50 |

| 6-Acetylmorphine (6-MAM) | 97 | 100 | 10 |

Key Findings :

- This compound improves assay precision, achieving 98% positive agreement in urine screenings compared to GC/MS .

Comparison with Deuterated Analogues

[²H₆]-Zolpidem 6-Carboxylic Acid

- Molecular Formula : C₁₈H₁₁D₆N₃O₃

- Role: Used alongside Zolpidem-d6 Phenyl-4-CA to quantify minor metabolites. However, its lower metabolic abundance limits its utility in low-dose exposure studies .

Zolpidem-d6 Ethyl Ester (TRC-Z650022)

- Molecular Formula : C₂₁H₁₇D₆N₃O₃

- Role : An intermediate in metabolite synthesis. Unlike the carboxylic acid form, it exhibits higher lipophilicity (LogP: 3.12 vs. 1.18) and reduced aqueous solubility (0.08 g/L), altering its pharmacokinetic behavior .

Research and Clinical Implications

- Forensic Toxicology : this compound enables precise postmortem quantification, critical in cases of suspected drug-facilitated crimes or overdoses .

- Limitations : While Z4CA is stable in biological matrices, its deuterated form requires stringent storage (-20°C) to prevent degradation, complicating field applications .

Biological Activity

Zolpidem-d6 Phenyl-4-carboxylic Acid (ZPCA) is a deuterated derivative of the well-known sedative-hypnotic medication Zolpidem, primarily used for the treatment of insomnia. The incorporation of deuterium atoms in ZPCA enhances its utility in pharmacokinetic studies and analytical chemistry, allowing for more precise tracking of the compound's behavior in biological systems. This article explores the biological activity, pharmacokinetics, and clinical relevance of ZPCA, supported by data tables and research findings.

ZPCA is characterized by its interaction with the gamma-aminobutyric acid (GABA) receptor complex, specifically binding to the omega-1 subtype of benzodiazepine receptors. This interaction enhances GABA's inhibitory effects, promoting sedation and sleep. The deuterated form provides distinct advantages in analytical studies due to differences in mass compared to non-deuterated forms, which improves accuracy and sensitivity in mass spectrometric analyses.

Key Properties of ZPCA

| Property | Details |

|---|---|

| Molecular Formula | C16H16D6N2O2 |

| Molecular Weight | 290.42 g/mol |

| Solubility | Soluble in organic solvents like acetonitrile |

| Receptor Interaction | GABA-A receptor (omega-1 subtype) |

Pharmacokinetics

ZPCA is extensively metabolized from Zolpidem in vivo, with studies indicating that it accounts for up to 51% of an administered dose . Pharmacokinetic profiling has shown that both Zolpidem and ZPCA can be detected in oral fluids shortly after administration, with elimination half-lives of approximately 2.77 hours for Zolpidem and 5.11 hours for ZPCA .

Summary of Pharmacokinetic Studies

| Study | Methodology | Findings |

|---|---|---|

| Schwope et al., 2014 | Urinary metabolite analysis | ZPCA detected in 50.3% of samples |

| Feng et al., 2019 | Oral fluid analysis | Maximum concentrations at 2 hours post-administration |

| Kwon et al., 2021 | Hair analysis using GC-EI-MS/MS | Detected levels: ZPCA 11.9-35.9 pg/mg |

Clinical Relevance and Case Studies

ZPCA has significant implications in clinical settings, particularly for monitoring compliance in patients prescribed Zolpidem. A study conducted on chronic pain patients revealed that monitoring ZPCA levels could enhance the accuracy of compliance determinations, thereby improving clinical decisions regarding treatment efficacy .

Case Study: Compliance Monitoring

In a comprehensive analysis involving over 3,000 urine samples from chronic pain patients:

- Zolpidem detected: 22.9% of samples

- ZPCA detected: 50.3% of samples

- ZPCA without parent Zolpidem: Detected in 27.5% additional cases, highlighting its potential as a reliable biomarker for Zolpidem intake .

Forensic Implications

The detection of ZPCA has also proven crucial in forensic toxicology. A case study examined the postmortem distribution of Zolpidem and its metabolites, including ZPCA, providing insights into drug behavior in fatal poisoning cases . The ability to analyze hair samples for trace amounts of ZPCA offers valuable information for forensic investigations related to drug abuse .

Q & A

Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?

- Methodology : Zolpidem undergoes hepatic metabolism via CYP3A4, CYP2C9, and CYP1A2, producing Zolpidem Phenyl-4-carboxylic Acid (ZPCA) and 6-Carboxylic Acid (ZCA) as major metabolites . Design studies to account for interspecies variability (e.g., rat vs. human) and sex differences in clearance rates, as shown in plasma concentration profiles (Group 1–5 data in ) . Include time-point sampling up to 48 hours post-administration to capture metabolite elimination phases.

Advanced Research Questions

Q. How can researchers resolve co-eluting isomers or metabolites with identical mass-to-charge (m/z) ratios in this compound assays?

- Methodology : Employ high-resolution mass spectrometry (HRMS) or orthogonal separation techniques. For example, highlights challenges in distinguishing metabolites due to overlapping peaks. Use fused-core HPLC columns (e.g., Ascentis® Express) to improve chromatographic resolution via enhanced surface chemistry . Validate specificity using spiked samples and fragmentation patterns (MS/MS) .

Q. What experimental designs are optimal for studying sex-dependent pharmacokinetics of this compound?

- Methodology : Conduct parallel-group studies in animal models (e.g., rats) with balanced sex representation. demonstrates sex-related differences in Zolpidem clearance, likely due to variations in alcohol/aldehyde dehydrogenase activity. Measure metabolite ratios (ZPCA/Zolpidem) over time and use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 . Adjust dosing regimens to account for higher female metabolic rates.

Q. How can post-column reagent addition improve detection limits in LC-MS/MS assays for this compound?

- Methodology : Post-column introduction of ion-pairing agents (e.g., ammonium formate) or pH modifiers enhances ionization efficiency. Feng et al. (2017) achieved a 40% increase in signal-to-noise ratio by adding 0.1% formic acid post-column, enabling detection at sub-ng/mL levels in oral fluid . Validate this approach by comparing pre- and post-column spike recovery rates.

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound reference standards?

- Methodology : Implement rigorous quality control (QC) protocols, including HPLC purity checks (>95%), nuclear magnetic resonance (NMR) for structural confirmation, and mass balance assessments. emphasizes the importance of peptide content analysis and TFA removal for sensitive assays; apply similar principles to small-molecule standards .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.